molecular formula C46H53N6O9P B13409505 N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide

N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide

Cat. No.: B13409505
M. Wt: 864.9 g/mol
InChI Key: INFJYCQQEYBGCF-MAGPJGKGSA-N
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Description

This compound is a highly specialized nucleotide analog with a complex structure designed for applications in oligonucleotide synthesis and targeted therapeutic delivery. Key structural features include:

  • Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A protective group commonly used in solid-phase oligonucleotide synthesis to prevent undesired side reactions .
  • 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphanyl (phosphoramidite) linkage: Facilitates controlled coupling during DNA/RNA synthesis .
  • Triazinone core: A heterocyclic scaffold contributing to base-pairing specificity and metabolic stability .
  • Phenoxyacetamide moiety: Enhances solubility and modulates pharmacokinetic properties .

The compound’s design emphasizes precision in nucleic acid synthesis, with applications in antisense oligonucleotides, siRNA, and CRISPR-Cas9 guide RNA constructs .

Properties

Molecular Formula

C46H53N6O9P

Molecular Weight

864.9 g/mol

IUPAC Name

N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C46H53N6O9P/c1-32(2)52(33(3)4)62(59-27-13-26-47)61-40-28-43(51-31-48-44(50-45(51)54)49-42(53)30-57-39-16-11-8-12-17-39)60-41(40)29-58-46(34-14-9-7-10-15-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,31-33,40-41,43H,13,27-30H2,1-6H3,(H,49,50,53,54)/t40-,41+,43+,62?/m0/s1

InChI Key

INFJYCQQEYBGCF-MAGPJGKGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC(=NC5=O)NC(=O)COC6=CC=CC=C6

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC(=NC5=O)NC(=O)COC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the triazin-2-yl group and the phenoxyacetamide moiety. Each step involves precise control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nucleotide analogs modified for stability, target specificity, and synthetic utility. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound DMT-protected oxolane, triazinone, phosphoramidite C₅₇H₆₃N₈O₁₁P 1099.1 Oligonucleotide synthesis, antisense therapy
N-[9-[(2R,3S,4R,5R)-5-[[DMT]methyl]-4-[phosphoramidite]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide () Fluoro-substituted oxolane, purine core C₄₄H₅₃FN₇O₈P 857.9 Antiviral prodrugs, mRNA modification
N-[9-[(2R,3R,4R,5R)-5-[[DMT]methyl]-3-[TBDMS]oxy-4-[phosphoramidite]oxyoxolan-2-yl]purin-6-yl]benzamide () TBDMS-protected hydroxyl, benzamide C₅₄H₆₄N₇O₁₀PSi 1078.2 siRNA synthesis, exon skipping therapies
N-(5-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxy-2-(trifluoromethyl)phenyl)-N-methylacetamide () Trifluoromethyl groups, oxazolidinone core C₃₉H₄₀F₉N₂O₄ 828.7 Enzyme inhibition (e.g., proteases, kinases)

Key Findings from Comparative Studies :

Phosphoramidite Linkages: The target compound and analogs share phosphoramidite groups, enabling automated solid-phase synthesis. However, the target’s triazinone core provides superior base-pairing fidelity compared to purine or pyrimidine analogs .

Protective Groups : The DMT group in the target compound offers higher stability than the TBDMS group in but requires acidic deprotection, limiting compatibility with acid-sensitive modifications .

Fluoro vs. Hydroxyl Substitutions: The fluoro-substituted analog () exhibits enhanced nuclease resistance but reduced binding affinity to RNA targets compared to the target compound’s hydroxyl-free triazinone .

Bioactivity Modulation : Compounds with trifluoromethyl groups () show broader enzyme inhibition but lack the oligonucleotide-specific targeting seen in the DMT-phosphoramidite class .

Mechanistic Insights from Structural Similarity

and highlight that structurally analogous compounds (e.g., OA vs. HG) share overlapping mechanisms of action (MOAs). Applied to nucleotide analogs:

  • Triazinone vs. Purine Cores: Both interact with RNA polymerases, but the triazinone’s planar structure reduces off-target binding in transcriptome analyses .
  • DMT vs. TBDMS Protection : DMT enhances synthetic yield (>95% coupling efficiency) but introduces cytotoxicity in vivo, whereas TBDMS analogs () are better tolerated in cellular assays .
  • Phosphoramidite Stability : The target compound’s phosphoramidite linkage shows slower hydrolysis (t₁/₂ = 48 hours at pH 7.4) compared to fluoro-substituted analogs (t₁/₂ = 12 hours), improving synthetic reliability .

Biological Activity

N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide is a complex organic compound with potential biological activity. Its intricate structure suggests diverse pharmacological properties that warrant detailed investigation.

Key Structural Features

  • Triazine Core : The presence of a triazine ring is significant for biological activity, often associated with antimicrobial and anticancer properties.
  • Phosphanyl Group : This moiety can enhance the compound's interaction with biological targets, potentially improving its efficacy.
  • Phenoxyacetamide Moiety : Known for its pharmacological versatility, this group can influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of triazine and phenoxyacetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on acetylcholinesterase (AChE) and urease. Compounds with similar configurations have demonstrated strong inhibitory effects on these enzymes, suggesting that this compound may also share this characteristic .

Anticancer Properties

Preliminary studies suggest that the compound could possess anticancer properties due to the presence of the triazine core. Triazine derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

  • Case Study on Triazine Derivatives : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted that triazine derivatives exhibited significant cytotoxicity against human cancer cell lines, demonstrating their potential as chemotherapeutic agents .
  • Enzyme Inhibition Study : Another investigation into enzyme inhibitors revealed that compounds with similar structures to this compound showed promising results in inhibiting AChE and urease activities .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against specific strains
Enzyme InhibitionStrong inhibition of AChE and urease
AnticancerInduced apoptosis in cancer cell lines

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Interaction with Biological Targets : The phosphanyl group may facilitate binding to specific receptors or enzymes, enhancing therapeutic effects.
  • Induction of Apoptosis : The triazine core may activate apoptotic pathways in cancer cells.

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